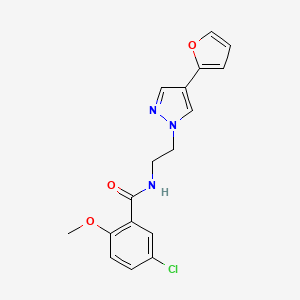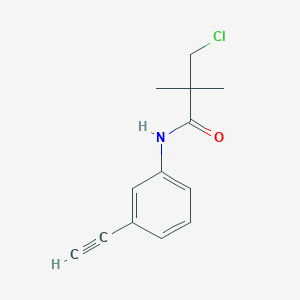![molecular formula C22H23NO5 B2506095 1'-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887466-84-4](/img/structure/B2506095.png)
1'-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1'-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound, which is a class of compounds characterized by two rings that are joined by one common atom. The spiro connection in this case is between a chroman and a piperidinone ring. Such compounds are of interest due to their potential pharmacological activities, including their role as sigma receptor ligands and acetyl-CoA carboxylase inhibitors.
Synthesis Analysis
The synthesis of related spirocyclic compounds involves several key steps, including the formation of the spiro linkage and the introduction of substituents at strategic positions on the rings. For example, spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized with various substituents and evaluated for their biological activity . The synthesis typically involves condensation reactions, cyclization steps, and the use of protecting groups to control the reactivity of functional groups during the synthetic process.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is crucial for their interaction with biological targets. The presence of the spiro linkage creates a rigid framework that can influence the compound's binding affinity and selectivity. For instance, the position of substituents on the benzopyran or benzofuran ring, as well as the size and nature of the N-substituent on the piperidine ring, can significantly affect the compound's affinity for sigma receptors .
Chemical Reactions Analysis
Spirocyclic compounds can undergo various chemical reactions, including substitutions, additions, and cyclization reactions. The reactivity of these compounds is often influenced by the presence of electron-donating or electron-withdrawing groups, such as the methoxy groups mentioned in the compound of interest. These groups can affect the electron density of the molecule and thus its reactivity in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds, such as solubility, stability, and melting point, are influenced by their molecular structure. For example, the introduction of methoxy groups can increase the lipophilicity of the compound, which may affect its pharmacokinetic properties, such as absorption and distribution within the body . Additionally, the stability of these compounds can be affected by the presence of labile functional groups or by the steric strain imposed by the spiro linkage.
Scientific Research Applications
Synthesis and Chemical Properties
Spiro compounds, including those similar to "1'-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one", have been explored for their unique chemical structures and reactivity. For instance, the synthesis and reactions of spiro[oxirane-2, 4′-piperidines] demonstrate the potential of spiro compounds as alkylating agents to introduce specific moieties onto heteroaromatic compounds, indicating their utility in synthetic chemistry for constructing complex molecules (Fishman & Cruickshank, 1968).
Medicinal Chemistry and Pharmacology
Research has highlighted the significance of the spiro[chromane-2,4'-piperidine]-4(3H)-one pharmacophore in medicinal chemistry. These compounds have been identified as crucial structural components in various drugs and drug candidates, demonstrating progress in syntheses and biological relevance, especially in the development of new biologically active substances (Ghatpande et al., 2020). Moreover, spiro[chromane‐2,4′‐piperidine] derivatives have been investigated as novel histone deacetylase (HDAC) inhibitors, showcasing improved in vivo activity and potential in cancer therapy (Thaler et al., 2012).
Biological Activities and Potential Applications
The diverse biological activities of spiro compounds make them attractive targets for pharmacological exploration. For example, spiro[benzopyran-2,4'-piperidine] derivatives have been studied for their affinity and selectivity as histamine-3 receptor (H3R) antagonists, indicating their potential in treating disorders related to the central nervous system (Dandu et al., 2012). Similarly, novel spiro compounds have been synthesized and evaluated for their antileukemic activity, providing insights into their potential utility in cancer treatment (Vinaya et al., 2012).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
1'-(2,3-dimethoxybenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-26-19-9-5-7-16(20(19)27-2)21(25)23-12-10-22(11-13-23)14-17(24)15-6-3-4-8-18(15)28-22/h3-9H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLBUQJNLKCTJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

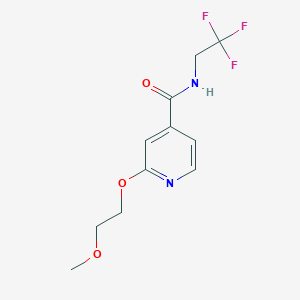
![4-chloro-2-(3,4-dichlorophenyl)-5-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2506017.png)
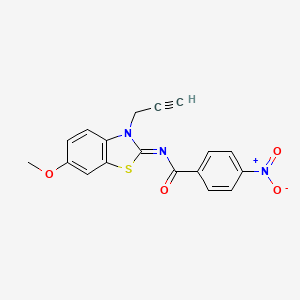
![2-methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2506019.png)
![4-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)-2-oxopyrrolidine](/img/structure/B2506020.png)
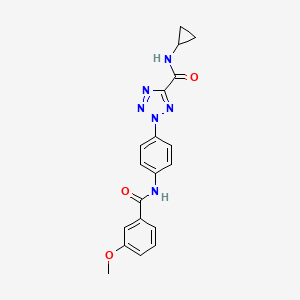
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2506023.png)
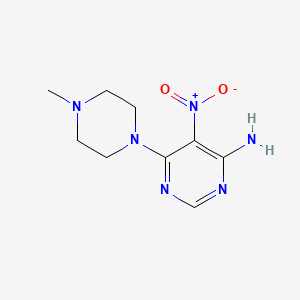
![(4,4-Difluorocyclohexyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2506026.png)
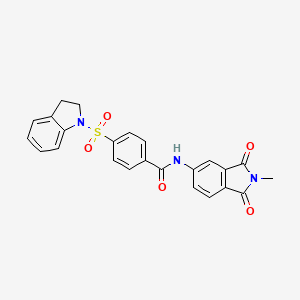
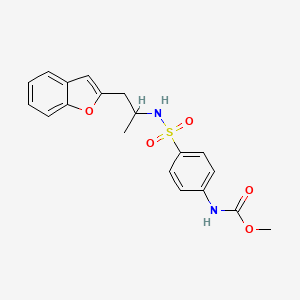
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,4-difluorobenzamide](/img/structure/B2506031.png)
